

Comparative analysis of different synthesis routes

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A Comparative Analysis of Oseltamivir (Tamiflu®) Synthesis Routes

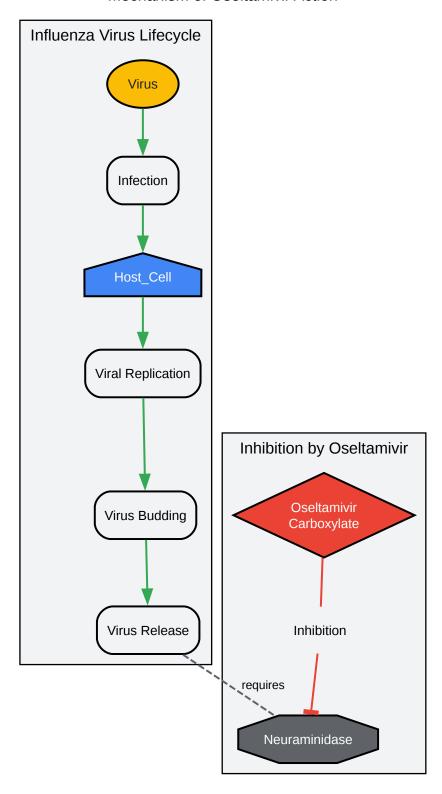
This guide provides a comprehensive comparative analysis of various prominent synthesis routes for the antiviral drug Oseltamivir (Tamiflu®). The comparison focuses on key performance indicators such as overall yield, number of steps, and starting materials. Detailed experimental protocols for key transformations are provided, alongside visualizations of the synthetic workflows and the mechanism of action of Oseltamivir to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these synthetic strategies.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate. This active metabolite is a potent and selective inhibitor of the neuraminidase enzyme of influenza viruses A and B. Neuraminidase is a glycoprotein on the surface of the virus that cleaves terminal sialic acid residues from glycoconjugates on the surface of infected cells and new viral particles. This cleavage is essential for the release of progeny virus from infected cells and the spread of the virus in the respiratory tract. By blocking the active site of neuraminidase, oseltamivir carboxylate prevents the release of new viral particles, thus halting the spread of the infection.[1][2][3][4][5]



Mechanism of Oseltamivir Action



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Mechanism of Oseltamivir Action



Comparative Data of Synthesis Routes

The following table summarizes the key quantitative data for several notable synthesis routes of Oseltamivir, providing a direct comparison of their efficiency and starting materials.

Paramete r	Roche Industrial Route	Corey Synthesis	Shibasaki Synthesis	Trost Synthesis	Hayashi Synthesis	Fukuyam a Synthesis
Starting Material(s)	(-)-Shikimic Acid	1,3- Butadiene, Acrylic Acid	meso- Aziridine	Commercia Ily available lactone	Alkoxyalde hyde, Nitroalkene	Pyridine, Acrolein
Number of Steps	~10-12	~12	~14	8-9	3 (one-pot operations)	~14
Overall Yield	17-22%	~30%	~1% (initial), improved later	~30%	57%	~6-22%
Use of Hazardous Reagents	Yes (Azides in original route)	No (Azide- free)	Yes (Azides)	No (Azide- free)	Yes (Azides)	No (Azide- free)
Starting Material Cost	High and variable	Low	Moderate	Moderate	Inexpensiv e	Inexpensiv e

Experimental Workflows and Protocols

This section details the key transformations and provides an overview of the experimental protocols for some of the major synthetic routes to Oseltamivir.

Roche Industrial Synthesis from (-)-Shikimic Acid

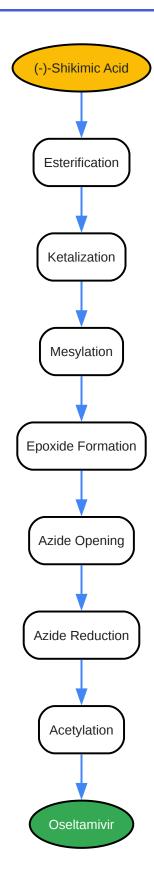






The commercial production of Oseltamivir has historically relied on (-)-shikimic acid, a natural product.[6][7] The synthesis involves the formation of a key epoxide intermediate, followed by the introduction of the amino and acetamido groups.





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Roche Synthesis Workflow



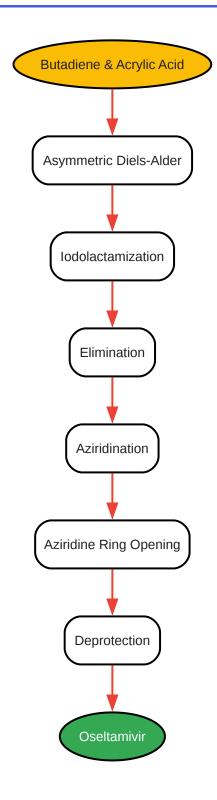
Key Experimental Protocol: Regioselective Azide Opening of the Epoxide[5][8]

- Materials: Epoxide intermediate derived from shikimic acid, sodium azide (NaN₃), ammonium chloride, ethanol, water, ethyl acetate.
- Procedure:
 - Dissolve the epoxide intermediate in ethanol.
 - Add a solution of sodium azide and ammonium chloride in water.
 - Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
 - Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
 - Extract the aqueous residue with ethyl acetate.
 - o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent to obtain the crude azido alcohol, which is then purified by flash chromatography.

Corey Synthesis

E.J. Corey and his group developed a novel synthetic route that bypasses the need for shikimic acid, starting from inexpensive and abundant materials, 1,3-butadiene and acrylic acid.[6][7][9] [10][11] A key step is an asymmetric Diels-Alder reaction.





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Corey Synthesis Workflow

Key Experimental Protocol: Asymmetric Diels-Alder Reaction[6][7][10]

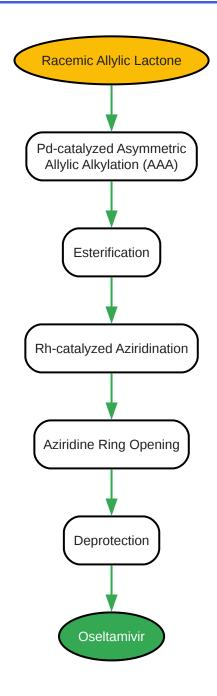


- Materials: Butadiene, trifluoroethyl acrylate, (S)-2-methyl-CBS-oxazaborolidine catalyst.
- Procedure:
 - In a flame-dried flask under an inert atmosphere, the (S)-2-methyl-CBS-oxazaborolidine catalyst is dissolved in dichloromethane.
 - The solution is cooled, and trifluoroethyl acrylate is added, followed by the slow addition of a solution of butadiene.
 - The reaction is stirred at low temperature and monitored by TLC.
 - Upon completion, the reaction is quenched, and the product is isolated and purified to yield the Diels-Alder adduct with high enantioselectivity.

Trost Synthesis

The Trost synthesis is a concise and efficient route that utilizes a palladium-catalyzed asymmetric allylic alkylation (AAA) as a key step.[3][12][13][14][15]





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Trost Synthesis Workflow

Key Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)[12][13]

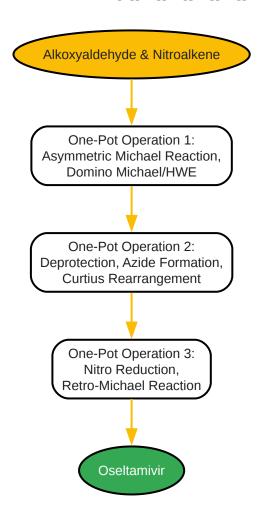
- Materials: Racemic allylic lactone, trimethylsilylphthalimide, palladium catalyst (e.g., (η³-C₃H₅PdCl)₂), chiral ligand.
- Procedure:



- All glassware is flame-dried, and reagents are handled under an inert atmosphere.
- The palladium catalyst and chiral ligand are dissolved in an appropriate solvent like THF.
- The racemic allylic lactone and trimethylsilylphthalimide are added to the reaction mixture.
- The reaction is heated and monitored by TLC.
- After completion, the reaction is worked up, and the product is purified to afford the enantiomerically enriched product.

Hayashi Synthesis

The Hayashi synthesis is notable for its efficiency, employing a series of "one-pot" operations to minimize purification steps and reduce waste.[6][15][16][17][18][19][20]



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Hayashi Synthesis Workflow

Key Experimental Protocol: Organocatalytic Michael Reaction[16][18][21]

- Materials: Alkoxyaldehyde, nitroalkene, diphenylprolinol silyl ether (organocatalyst), thiourea co-catalyst, acid additive.
- Procedure:
 - In a single reaction vessel, the alkoxyaldehyde, nitroalkene, and organocatalyst are combined in a suitable solvent.
 - A thiourea co-catalyst and an acid additive are introduced to accelerate the reaction and improve selectivity.
 - The reaction proceeds at room temperature, and upon completion, the subsequent reagents for the domino Michael/Horner-Wadsworth-Emmons reaction are added directly to the same pot.

Cost Analysis of Starting Materials

The economic viability of a synthetic route is heavily dependent on the cost of the starting materials. The following diagram illustrates a qualitative comparison of the starting material costs for the different synthesis routes.



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Relative Cost of Starting Materials



Conclusion

The synthesis of Oseltamivir has been a significant challenge for organic chemists, leading to the development of numerous innovative synthetic strategies. The industrial Roche synthesis, while well-established, relies on the often expensive and supply-limited (-)-shikimic acid and originally involved the use of hazardous azides. In contrast, academic efforts have focused on developing shorter, more efficient, and azide-free routes from inexpensive and readily available starting materials.

The Corey, Fukuyama, and Trost syntheses showcase the power of modern catalytic methods, such as asymmetric Diels-Alder reactions and palladium-catalyzed allylic alkylations, to construct the chiral core of Oseltamivir with high stereocontrol. The Hayashi synthesis exemplifies the elegance of organocatalysis and one-pot operations to achieve a highly efficient and step-economical synthesis.

The choice of a particular synthetic route for large-scale production involves a trade-off between the cost and availability of starting materials, the number of synthetic steps, the overall yield, and safety and environmental considerations. The continued development of novel synthetic methodologies will be crucial for ensuring a stable and affordable supply of this essential antiviral medication.

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